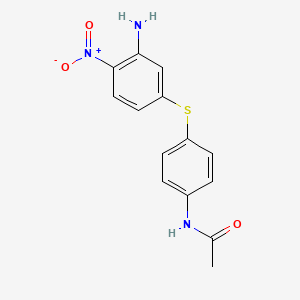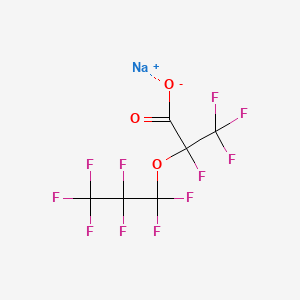
5-(4-Acetamidothiophenoxy)-2-nitroaniline
Vue d'ensemble
Description
5-(4-Acetamidothiophenoxy)-2-nitroaniline is an organic compound with a complex structure that includes amino, acetamido, phenylsulphanyl, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetamidothiophenoxy)-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic compound, followed by the introduction of the amino and acetamido groups through substitution reactions. The phenylsulphanyl group is then introduced via a thiolation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is crucial to ensure high yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Acetamidothiophenoxy)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
5-(4-Acetamidothiophenoxy)-2-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Acetamidothiophenoxy)-2-nitroaniline involves its interaction with specific molecular targets. The compound can undergo reduction reactions to form active intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino4-(4-acetamidophenylsulphanyl)benzene
- 4-Acetamidophenylsulphanylbenzene
- 2-Amino4-nitrobenzene
Uniqueness
5-(4-Acetamidothiophenoxy)-2-nitroaniline is unique due to the presence of both nitro and acetamido groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H13N3O3S |
|---|---|
Poids moléculaire |
303.34 g/mol |
Nom IUPAC |
N-[4-(3-amino-4-nitrophenyl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C14H13N3O3S/c1-9(18)16-10-2-4-11(5-3-10)21-12-6-7-14(17(19)20)13(15)8-12/h2-8H,15H2,1H3,(H,16,18) |
Clé InChI |
PZQALCYFGACCLO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B8647192.png)
![6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B8647195.png)



![5-chloro-3,3,6-trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8647210.png)
![3',5-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B8647215.png)
![1-Phenyl-3,3-bis[(pyridin-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B8647228.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]](/img/structure/B8647266.png)
![6-(4-Methoxyphenyl)-5-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B8647275.png)
![Ethyl 2-(7-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B8647281.png)

